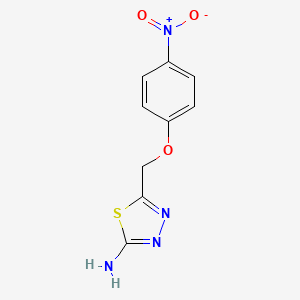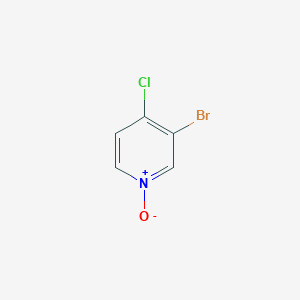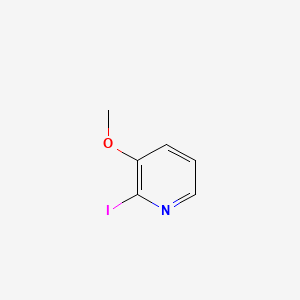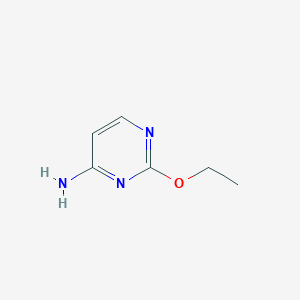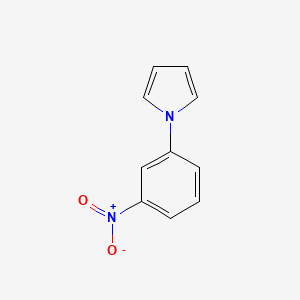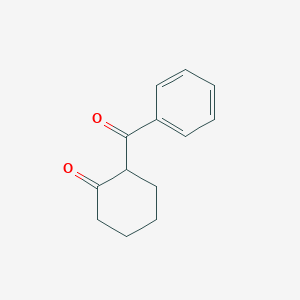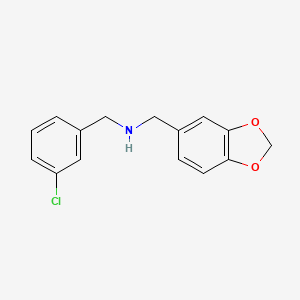
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a similar structure, where a nitrogen atom connects 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups, indicating that the compound of interest may also exhibit interesting coordination properties due to the presence of nitrogen and aromatic systems . The second paper describes the synthesis and biological evaluation of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which are potent P2X(7) antagonists . This suggests that the compound , with a benzylamine moiety, could potentially have biological activity, possibly as a receptor antagonist.
Synthesis Analysis
The synthesis of related compounds involves the formation of benzylamine derivatives with various substituents on the benzyl moiety. The second paper indicates that a variety of functional groups are tolerated on the benzyl moiety, including both electron-withdrawing and electron-donating groups, with ortho-substitution providing the greatest potency for biological activity . This suggests that the synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine could involve similar strategies, potentially allowing for the introduction of various substituents to modulate its properties.
Molecular Structure Analysis
The first paper provides a detailed structural analysis of a compound with a benzoxazol moiety, which is structurally similar to the benzodioxol moiety in the compound of interest. The paper reports that ab initio calculations were used to investigate the more stable structures of the compound, and X-ray diffraction analyses were performed on three crystals obtained in different media . This suggests that the molecular structure of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine could also be analyzed using similar computational and crystallographic techniques to determine its stable conformations and crystal packing.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, they do provide insights into the reactivity of similar compounds. The first paper discusses the coordination compounds formed with cobalt and nickel, indicating that the compound has the ability to act as a ligand and form coordination complexes . This suggests that the compound of interest may also participate in chemical reactions that involve coordination to metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine can be inferred from the properties of related compounds discussed in the papers. The first paper mentions that the compound forms crystals in different media, which implies that the compound of interest may also have specific solubility characteristics and could form crystalline solids under certain conditions . The second paper's discussion of the biological activity of benzylamine derivatives suggests that the compound may have specific interactions with biological receptors, which could be related to its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study synthesized derivatives of 1,3-Benzodioxol-5-amine, demonstrating moderate antibacterial activity compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).
Metabolism and Excretion
- Research on the metabolism of 5-chloro-1,3-benzodioxol-4-amine in rats found complex metabolic fate with similarities to other methylenedioxyphenyl compounds (T. Athersuch et al., 2007).
Structural and Spectral Analysis
- Studies have extensively analyzed the molecular structures of related compounds, revealing insights into their vibrational frequencies and biological activity (N. T. Abdel Ghani & A. Mansour, 2012).
Photopolymerization Kinetics
- 1,3-Benzodioxole-5-yl-methyl-maleimide, a similar compound, was synthesized and characterized for its photopolymerization kinetics, showing high photo-initiation efficiency without additional coinitiators (Kemin Wang et al., 2014).
Virtual Screening and Biological Studies
- Virtual screening targeting the urokinase receptor identified compounds derived from benzodioxole for potential breast cancer treatment (F. Wang et al., 2011).
Charge Transfer Complexes
- Charge transfer complexes of 2-arylaminomethyl-1H-benzimidazole with benzoquinone were synthesized and characterized, showing potential for experimental and DFT studies (Ola R. Shehab & A. Mansour, 2013).
Safety And Hazards
For safety information and potential hazards associated with (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUBCBQYZLTKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356685 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine | |
CAS RN |
423736-31-6 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

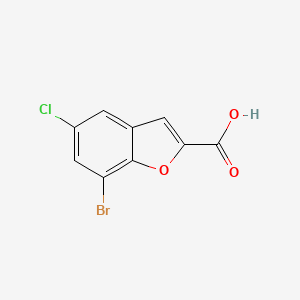
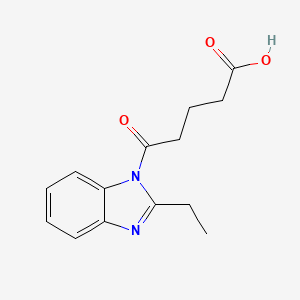
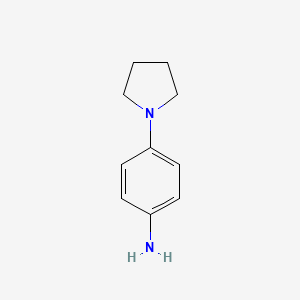
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)
